molecular formula C12H13NO2 B2849759 3-[(Furan-2-ylmethoxy)methyl]aniline CAS No. 1016534-46-5

3-[(Furan-2-ylmethoxy)methyl]aniline

Cat. No.: B2849759
CAS No.: 1016534-46-5
M. Wt: 203.241
InChI Key: MVBPXKRSAKNDTQ-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethoxy)methyl]aniline is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a furan ring attached to a methoxy group, which is further connected to a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethoxy)methyl]aniline typically involves the reaction of 3-(chloromethyl)aniline with furan-2-methanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-(Chloromethyl)aniline+Furan-2-methanolBase, RefluxThis compound\text{3-(Chloromethyl)aniline} + \text{Furan-2-methanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3-(Chloromethyl)aniline+Furan-2-methanolBase, Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethoxy)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group in aniline can be reduced to form amines.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines derived from the reduction of the nitro group.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-[(Furan-2-ylmethoxy)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethoxy)methyl]aniline involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(Furan-2-ylmethoxy)methyl]benzene: Lacks the aniline moiety, making it less reactive in certain biochemical assays.

    3-[(Furan-2-ylmethoxy)methyl]phenol: Contains a hydroxyl group instead of an amino group, altering its hydrogen bonding capabilities.

    3-[(Furan-2-ylmethoxy)methyl]pyridine: Contains a nitrogen atom in the aromatic ring, which can affect its electronic properties.

Uniqueness

3-[(Furan-2-ylmethoxy)methyl]aniline is unique due to the presence of both the furan ring and the aniline moiety. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(furan-2-ylmethoxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1-7H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPXKRSAKNDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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